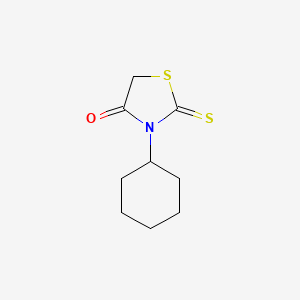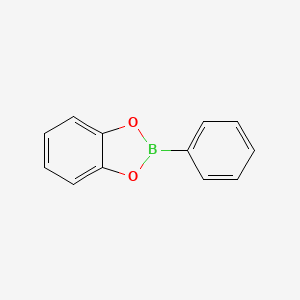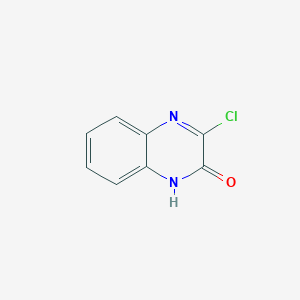
3-Cloroquinoxalin-2-ol
Descripción general
Descripción
3-Chloroquinoxalin-2-ol is an organic heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound has gained significant attention in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
3-Chloroquinoxalin-2-ol has been extensively studied for its applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
It is known that the compound is produced through a photoredox-catalysed chlorination of quinoxalin-2(1h)-ones using chcl3 as a chlorine source .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-Chloroquinoxalin-2-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 3-Chloroquinoxalin-2-ol has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 3-Chloroquinoxalin-2-ol on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By modulating the NF-κB pathway, 3-Chloroquinoxalin-2-ol can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . Furthermore, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 3-Chloroquinoxalin-2-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . By inhibiting COX-2, 3-Chloroquinoxalin-2-ol can reduce inflammation and provide analgesic effects. Additionally, it has been shown to bind to DNA, leading to changes in gene expression and the activation of apoptotic pathways . These interactions at the molecular level contribute to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloroquinoxalin-2-ol have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . Long-term studies have shown that 3-Chloroquinoxalin-2-ol can have sustained effects on cellular function, particularly in its ability to modulate gene expression and induce apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloroquinoxalin-2-ol vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-Chloroquinoxalin-2-ol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-Chloroquinoxalin-2-ol can influence metabolic flux and alter the levels of specific metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 3-Chloroquinoxalin-2-ol is transported and distributed through various mechanisms. It has been observed to interact with transporters such as the ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics and endogenous compounds . These interactions can affect the localization and accumulation of 3-Chloroquinoxalin-2-ol within specific cellular compartments, influencing its activity and efficacy .
Subcellular Localization
The subcellular localization of 3-Chloroquinoxalin-2-ol is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals and post-translational modifications can influence its localization to specific compartments or organelles . Understanding the subcellular localization of 3-Chloroquinoxalin-2-ol is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Chloroquinoxalin-2-ol involves the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as a chlorine source . This method is characterized by mild reaction conditions, excellent regioselectivity, and the use of readily available chlorination agents. The reaction typically proceeds in moderate to high yields.
Another synthetic route involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) . This method affords the desired products in yields ranging from 65% to 92%.
Industrial Production Methods
Industrial production methods for 3-Chloroquinoxalin-2-ol are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloroquinoxalin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Chlorination: Using chloroform (CHCl₃) as a chlorine source in the presence of a photoredox catalyst.
Palladium-Catalyzed Reactions: Using palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2-ol: A hydroxyquinoxaline that consists of quinoxaline having a single hydroxy substituent located at position 2.
Chlorsulfaquinoxaline: A compound with similar structural features but different functional groups, used in trials for treating lung and colorectal cancer.
Uniqueness
3-Chloroquinoxalin-2-ol is unique due to its specific chlorine substitution at the 3-position, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35676-70-1 | |
| Record name | 35676-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

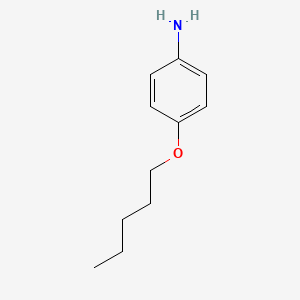
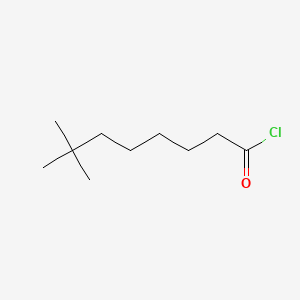
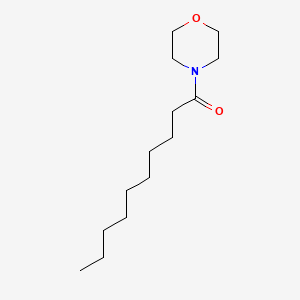
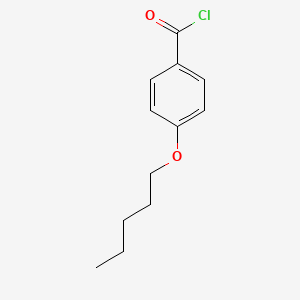

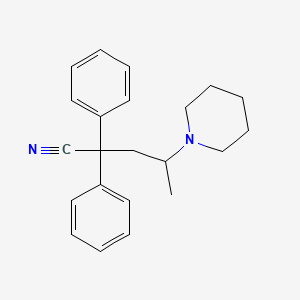
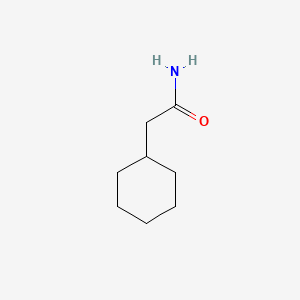

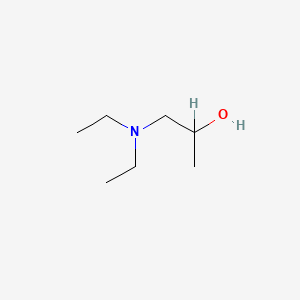
![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)

